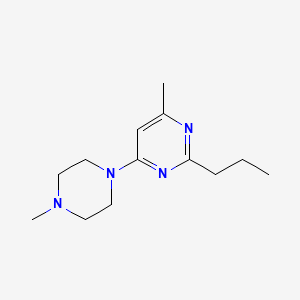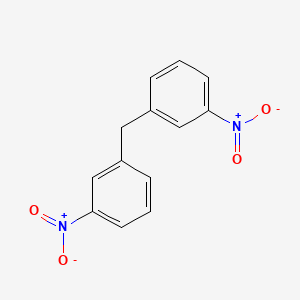
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine, also known as MPP, is a pyrimidine derivative that has been extensively studied in scientific research. It is a potent inhibitor of the dopamine transporter and has been used as a tool compound to investigate the role of dopamine in various physiological and pathological processes.
Mecanismo De Acción
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine in the striatum, which is associated with reward and addiction. 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine also increases locomotor activity and sensitizes animals to the locomotor effects of dopamine agonists. Additionally, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has several advantages as a tool compound for scientific research. It is highly selective for the dopamine transporter, making it a useful tool for investigating the role of dopamine in various physiological and pathological processes. However, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has several limitations as well. It is a relatively potent compound, and high concentrations may be required to achieve desired effects. Additionally, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has a short half-life, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine. One area of interest is the role of dopamine in the development of addiction and other neuropsychiatric disorders. 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine may be a useful tool for investigating the mechanisms underlying these disorders and for developing new treatments. Another area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which may have therapeutic applications in a variety of disorders. Finally, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine may be useful in the development of new imaging agents for studying the dopamine system in vivo.
Métodos De Síntesis
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine can be synthesized using a variety of methods, including the reaction of 4-methyl-2-propylpyrimidine with 4-methylpiperazine in the presence of a suitable catalyst. Other methods include the reaction of 4-methyl-2-propylpyrimidine with N-methylpiperazine or N-ethylpiperazine.
Aplicaciones Científicas De Investigación
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has been used as a tool compound in scientific research to investigate the role of dopamine in various physiological and pathological processes. It has been used to study the effects of dopamine on reward, addiction, and motor function. 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has also been used in studies of Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
4-methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-4-5-12-14-11(2)10-13(15-12)17-8-6-16(3)7-9-17/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKVDJQIBMRATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)

![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)
![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)

![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)
